N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
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Overview
Description
N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is a complex organic compound that features a naphthamide core linked to a piperidine ring, which is further substituted with a thiophene group
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reductive amination of a suitable ketone with a thiophen-3-ylmethylamine.
Naphthamide Formation: The naphthamide core is introduced via an amide coupling reaction. This can be achieved by reacting the piperidine intermediate with 1-naphthoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final product is obtained by coupling the piperidine intermediate with the naphthamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity. The piperidine and thiophene moieties may play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
- N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
- N-((1-(Furan-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
- N-((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide
Comparison:
- N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity.
- N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide has the thiophene ring in a different position, potentially altering its binding affinity and biological activity.
- N-((1-(Furan-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide and N-((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide feature different heterocyclic rings, which can significantly change their chemical and biological properties.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-22(21-7-3-5-19-4-1-2-6-20(19)21)23-14-17-8-11-24(12-9-17)15-18-10-13-26-16-18/h1-7,10,13,16-17H,8-9,11-12,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLCOWUUBZXUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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